依班膦酸-d3

描述

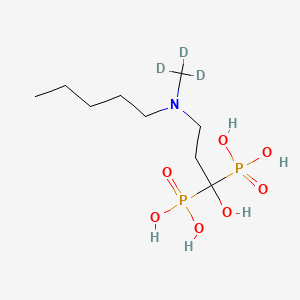

Ibandronic Acid-d3 is a stable isotope labelled form of Ibandronic Acid . It is a highly potent nitrogen-containing bisphosphonate used for the treatment of osteoporosis . It is also used in pharmaceutical analytical testing .

Synthesis Analysis

Ibandronic Acid-d3 can be synthesized by reacting ibandronic acid with sodium hydroxide, which affords the corresponding monosodium salt . This salt is isolated as a 2-propanol hemisolvate and hemihydrated adduct .

Molecular Structure Analysis

The molecular formula of Ibandronic Acid-d3 is C9H20D3NO7P2 . The molecular weight is 322.25 . The structure of Ibandronic Acid-d3 includes a hydroxy group attached to a phosphono-propyl group, and a pentyl group attached to a trideuteriomethyl group .

Chemical Reactions Analysis

Ibandronic Acid-d3, being a bisphosphonate, has high affinity for bone. When osteoclasts bind to bone, they form podosomes, ring structures of F-actin . Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption .

Physical And Chemical Properties Analysis

Ibandronic Acid-d3 is a white solid . It is slightly soluble in aqueous base, methanol, and water . It has a melting point of over 208°C . It is stored at a temperature of -20°C .

科学研究应用

Treatment of Osteoporosis

Ibandronic Acid-d3 is used in the treatment of osteoporosis . It is effective in increasing bone mineral density and reducing the risk of vertebral fractures . Both oral and parenteral forms of Ibandronic Acid-d3 have been studied for their efficacy, safety, and tolerability .

Prevention of Fragile Fractures

Ibandronic Acid-d3 is also used in the prevention of fragile fractures . A study protocol describes a randomized, active-controlled, non-blind, single-center, phase II trial where sodium ibandronate hydrate (another name for Ibandronic Acid-d3) is administered either orally or intravenously, along with daily oral intake of eldecalcitol .

Post-gastrectomy Condition Management

Patients who undergo gastrectomy for gastric cancer are susceptible to osteoporosis . To prevent a decrease in bone mineral density, an appropriate prophylaxis is considered important to adjust the post-gastrectomy condition . In this context, Ibandronic Acid-d3 is being studied for its potential benefits .

Comparative Studies with Other Bisphosphonates

Ibandronic Acid-d3 has been compared with other bisphosphonates in terms of efficacy . These comparative studies provide insights into the advantages and perspectives of Ibandronic Acid-d3 .

Treatment of Complications of Systemic Osteoporosis

Ibandronic Acid-d3 is used in the complex treatment of systemic osteoporosis and its complications . This includes the management of pain and other symptoms associated with osteoporosis .

Study of Adverse Effects

Research is also conducted to study the adverse effects of Ibandronic Acid-d3. For instance, a case was reported where a woman developed atraumatic femoral neck fracture during treatment with Ibandronic Acid-d3 for osteoporosis .

安全和危害

未来方向

Ibandronic Acid-d3, being a bisphosphonate, is used in the prevention and treatment of osteoporosis and metastasis-associated skeletal fractures in people with cancer . It may also be used to treat hypercalcemia (elevated blood calcium levels) . Future research may focus on improving the safety profile and exploring new therapeutic applications .

属性

IUPAC Name |

[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBVHIBUJCELCL-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCCC)CCC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649399 | |

| Record name | {1-Hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ibandronic Acid-d3 | |

CAS RN |

1130899-41-0 | |

| Record name | {1-Hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole](/img/structure/B1593069.png)

![7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1593078.png)